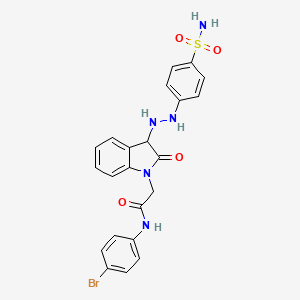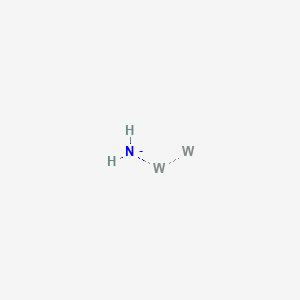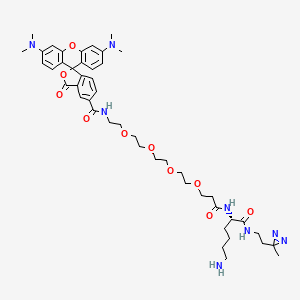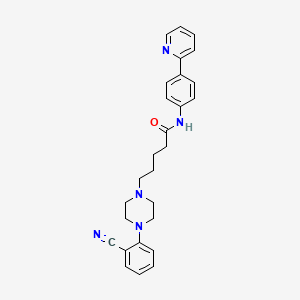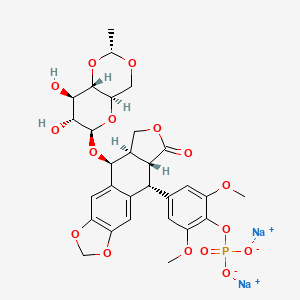
Etoposide phosphate (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etoposide phosphate (disodium) is a semisynthetic derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. It is widely used as an antineoplastic agent in the treatment of various cancers, including testicular cancer, small-cell lung cancer, lymphoma, and leukemia . Etoposide phosphate is a prodrug that is converted to its active form, etoposide, in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Etoposide phosphate is synthesized from podophyllotoxin through a series of chemical reactions. The process involves the coupling of dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a suitable solvent . The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of etoposide phosphate involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Etoposide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its electrochemical oxidation, which can be detected using nanoporous gold-modified electrodes .
Common Reagents and Conditions: Common reagents used in the reactions of etoposide phosphate include phosphate buffers, organic solvents like ethanol and methanol, and catalysts for specific reactions . The conditions often involve controlled pH and temperature to ensure optimal reaction rates and product stability.
Major Products: The major product formed from the reactions of etoposide phosphate is etoposide, which is the active form of the drug. Other by-products may include various derivatives of podophyllotoxin, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Etoposide phosphate has a wide range of scientific research applications:
Mécanisme D'action
Etoposide phosphate exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for altering the topological state of DNA during replication and transcription. Etoposide phosphate forms a complex with topoisomerase II and DNA, inducing breaks in the double-stranded DNA and preventing its repair . This accumulation of DNA breaks leads to cell cycle arrest in the G2 and S phases and ultimately results in cell death .
Comparaison Avec Des Composés Similaires
Podophyllotoxin: The parent compound from which etoposide phosphate is derived.
Camptothecin: A topoisomerase I inhibitor with a different mechanism of action but used in similar clinical settings.
Uniqueness: Etoposide phosphate is unique due to its specific inhibition of DNA topoisomerase II and its ability to be converted to its active form, etoposide, in the body. This conversion allows for better solubility and bioavailability compared to etoposide alone .
Propriétés
Formule moléculaire |
C29H31Na2O16P |
|---|---|
Poids moléculaire |
712.5 g/mol |
Nom IUPAC |
disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |
InChI |
InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1 |
Clé InChI |
WCOHVOKFXMNYJU-XIYZZTPRSA-L |
SMILES isomérique |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

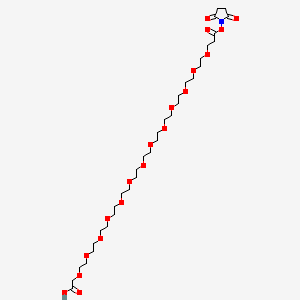
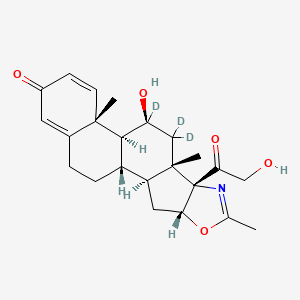
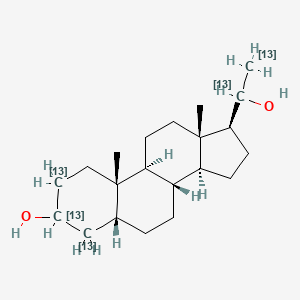
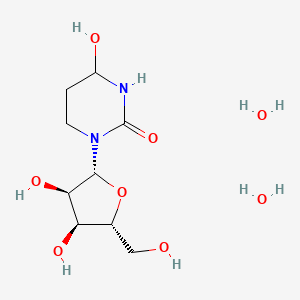
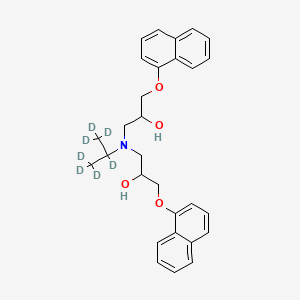
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
